molecular formula C14H27NO3 B048683 N-Lauroylglycine CAS No. 7596-88-5

N-Lauroylglycine

Cat. No. B048683
CAS RN: 7596-88-5
M. Wt: 257.37 g/mol
InChI Key: JWGGSJFIGIGFSQ-UHFFFAOYSA-N
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Description

N-Lauroylglycine is an N-acylglycine with an acyl group that is lauroyl . It has a role as a metabolite and is functionally related to a dodecanoic acid . It is a natural product found in Euglena gracilis . It is a potent surfactant merging hydrophilic-hydrophobic components, ideal for sensitive skin in cleansers, shampoos, and baby care .


Synthesis Analysis

N-Lauroylglycine can be synthesized by heating a fatty acid with various amino acids, optimally in the presence of suitable salts or minerals . For instance, when glycylglycine was heated with lauric acid in the presence of magnesium carbonate, the lipopeptide N-lauroylglycylglycine was formed .


Molecular Structure Analysis

The molecular formula of N-Lauroylglycine is C14H27NO3 . Its molecular weight is 257.37 g/mol . The IUPAC name is 2-(dodecanoylamino)acetic acid . The InChI is 1S/C14H27NO3/c1-2-3-4-5-6-7-8-9-10-11-13(16)15-12-14(17)18/h2-12H2,1H3,(H,15,16)(H,17,18) .

Scientific Research Applications

Enzyme Engineering for High-Yielding Amide Formation

  • Application Summary: N-Lauroylglycine is used in the green synthesis of N-acyl glycines as biosurfactants and therapeutics, replacing chemical pathways using toxic phosgene .
  • Methods of Application: A novel concept for enzymatic amidation in an aqueous system via glycerol activation of fatty acids and their subsequent aminolysis with glycine to synthesize N-acyl glycines was reported . An enzyme (proRML) was engineered by reshaping its catalytic pocket to enhance its aminolysis activity and catalytic efficiency .
  • Results: The evolved proRML catalyzed the amidation of a fatty acid with glycine to give N-lauroylglycine with a high yield (80%). It accepts a broad range of medium- to long-chain fatty acids (C8–C18), giving high yields of N-decanoyl-, N-myristoyl-, and N-oleoylglycine .

Surface Chemical Properties and Micellization Behavior of Sodium N-Lauroylglycine

  • Application Summary: Sodium N-lauroylglycine (SLG) is an amphoteric surfactant with surface chemical properties and micelle behaviors that were investigated in an aqueous solution of sodium chloride .
  • Methods of Application: The surface chemical properties and micelle behaviors of SLG in 0–0.5 mol · L −1 aqueous solution of sodium chloride were investigated by surface tension measurements at 298–313 K .
  • Results: The added NaCl has a tendency to increase the attractive interaction between the surfactant molecules in both the micellar phase and the adsorption layer . The Gibbs free energy of micellization (Δ Gm0) is negative for all investigated systems, and the thermodynamic parameters of SLG indicate that the micellization of SLG is entropy driven .

Abiogenic Syntheses of Lipoamino Acids and Lipopeptides

  • Application Summary: N-Lauroylglycine is used in the abiogenic synthesis of lipoamino acids and lipopeptides .
  • Methods of Application: The synthesis involves the use of magnesium and potassium carbonates as well as iron (II) sulfide .
  • Results: Through this method, N-lauroylglycine, N-lauroylalanine, N-stearoylalanine and several other lipoamino acids have been synthesized .

Green Chemistry Reaction

  • Application Summary: N-Lauroylglycine is used in the green synthesis of N-acyl glycines as biosurfactants and therapeutics, replacing chemical pathways using toxic phosgene .
  • Methods of Application: A novel concept for enzymatic amidation in an aqueous system via glycerol activation of fatty acids and their subsequent aminolysis with glycine to synthesize N-acyl glycines was reported . An enzyme (proRML) was engineered by reshaping its catalytic pocket to enhance its aminolysis activity and catalytic efficiency .
  • Results: The evolved proRML catalyzed the amidation of a fatty acid with glycine to give N-lauroylglycine with high yield (80%). It accepts a broad range of medium- to long-chain fatty acids (C8–C18), giving high yields of N-decanoyl-, N-myristoyl-, and N-oleoylglycine .

Surface Chemical Properties and Micellization Behavior

  • Application Summary: Sodium N-lauroylglycine (SLG) is an amphoteric surfactant with surface chemical properties and micelle behaviors that were investigated in an aqueous solution of sodium chloride .
  • Methods of Application: The surface chemical properties and micelle behaviors of SLG in 0–0.5 mol · L −1 aqueous solution of sodium chloride were investigated by surface tension measurements at 298–313 K .
  • Results: The added NaCl has a tendency to increase the attractive interaction between the surfactant molecules in both the micellar phase and the adsorption layer . The Gibbs free energy of micellization (Δ Gm0) is negative for all investigated systems, and the thermodynamic parameters of SLG indicate that the micellization of SLG is entropy driven .

Future Directions

N-Lauroylglycine has versatile applications in personal care formulations, from premium cleansers to nurturing baby care formulations, owing to its gentle yet efficient cleansing abilities and compatibility with various products . It is renowned for its mild yet potent cleansing capabilities, catering to sensitive skin types, regulating excess oil without causing irritation or dryness . Its gentle touch extends to baby care, delivering a cleansing action prized for its tenderness while also boasting moisturizing effects that preserve the skin’s natural moisture balance .

properties

IUPAC Name

2-(dodecanoylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H27NO3/c1-2-3-4-5-6-7-8-9-10-11-13(16)15-12-14(17)18/h2-12H2,1H3,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWGGSJFIGIGFSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90323538
Record name N-Lauroylglycine
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Molecular Weight

257.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name N-Lauroylglycine
Source Human Metabolome Database (HMDB)
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Product Name

N-Lauroylglycine

CAS RN

7596-88-5
Record name 7596-88-5
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Record name N-Lauroylglycine
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Record name N-Lauroylglycine
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Record name Lauroyl-glycine
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Synthesis routes and methods I

Procedure details

To a solution of glycine in a 1 N-sodium hydroxide, an ether solution of n-dodecanoyl chloride and a 1 N-aqueous solution of sodium hydroxide were dropped simultaneously and the mixture was stirred for 1 hour. The reaction mixture was then neutralized with hydrochloric acid and ether was removed from the solution. N-n-dodecanoylglycine was obtained from the remaining reactant after the purification by column chromatography with the yield of 84.7 %. The melting point of the product was 115.5° to 116.7° C.
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84.7%

Synthesis routes and methods II

Procedure details

N-Lauroylglycine was prepared by reaction of lauroyl chloride with glycine according to the procedure described in Example I. From 109.4 g (0.500 mol) of lauroyl chloride and 37.6 g (0.500 mol) of glycine was obtained 120.5 g (94%) of N-lauroylglycine, mp 110°-118° C., lit mp 118°-119° C. [E. Jungerman, J. F. Gerecht, and I. J. Krems, J. Amer. Chem. Soc. 78, 172 (1956)].
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
61
Citations
H Xu, C Song, Q Fang, Y Huang, H Xu - Tenside Surfactants …, 2013 - degruyter.com
… N-lauroylglycine was obtained as white powers by drying in a vacuum for 4 h. The yield was 91%. N-lauroylglycine (… The purity of the sodium N-lauroylglycine (98.9%) was checked by …
Number of citations: 2 www.degruyter.com
BJ Wilcox, KJ Ritenour-Rodgers, AS Asser… - Biochemistry, 1999 - ACS Publications
… In our experience, N-lauroylglycine is the N-acylglycine with the longest acyl chain that could be prepared as a 5−10 mM aqueous solution. The amidation of N-(fatty acyl)glycines with …
Number of citations: 70 pubs.acs.org
E Jungermann, JF Gerecht… - Journal of the American …, 1956 - ACS Publications
A series of long chain acylamino acids were prepared by treating an acid chloride with the appropriate amino acids in an aqueous system. When the dicarboxylic amino acids were …
Number of citations: 136 pubs.acs.org
GKB Kua, GKT Nguyen, Z Li - Angewandte Chemie, 2023 - Wiley Online Library
… screen suitable enzymes for the N-acylation of glycine with lauric acid 1a to produce N-lauroylglycine amide 2a, we examined the hydrolysis of 2a with a panel of in-house and …
Number of citations: 2 onlinelibrary.wiley.com
G Sproul - Origins of Life and Evolution of Biospheres, 2015 - Springer
… a & b: spectra of N-lauroylglycine ethyl ester reference and synthesized with magnesium carbonate, respectively. c & d: spectra of N-lauroylglycylglycine ethyl ester reference and …
Number of citations: 12 link.springer.com
J Zbytovska, K Vávrová, MA Kiselev, P Lessieur… - Colloids and Surfaces A …, 2009 - Elsevier
… (SC) lipid system based on ceramide AP (N-(2-hydroxystearoyl)phytosphingosine) with three selected permeation enhancers including urea, oleic acid (OA), and N-lauroylglycine lauryl …
Number of citations: 31 www.sciencedirect.com
LN Chen, T Jing, ZB Lin, W Song, WH Du, XY Fan… - Reproductive …, 2022 - Elsevier
… data, we found vitamin intake associated metabolites vitamin B2 and pyridoxamine were significantly decreased, whereas fatty acid metabolism associated molecules N-lauroylglycine …
Number of citations: 2 www.sciencedirect.com
Q Su, QL Chen, WB Wu, QQ Xiang, CL Yang… - Fa yi xue za …, 2023 - europepmc.org
Objectives To explore the potential biomarkers for the diagnosis of primary brain stem injury (PBSI) by using metabonomics method to observe the changes of metabolites in rats with …
Number of citations: 2 europepmc.org
KA Merkler, LE Baumgart… - Eicosanoids and Other …, 2013 - books.google.com
… were from Aldrich, N-decanoylglycine and N-lauroylglycine were from Novabiochem, N-… values in Table 1 to those in Table 3 for Nisovaleroylglycine and N-lauroylglycine is~ 2.0. …
Number of citations: 0 books.google.com
D Beyoğlu, JR Idle - Metabolites, 2020 - mdpi.com
… Metabolomics has identified specific lipids in serum that were associated with alcohol-induced liver diseases, specifically, N-lauroylglycine identified cirrhosis with 100% sensitivity and …
Number of citations: 49 www.mdpi.com

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